![molecular formula C5H8BrN B15124921 6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
6-Bromo-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with a bromine atom attached to the sixth carbon and a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with a suitable amine under basic conditions to form the bicyclic structure. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) with sodium bicarbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrogen atom in the bicyclic ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-3-azabicyclo[3.1.0]hexane, while oxidation with hydrogen peroxide could form an N-oxide derivative .
Aplicaciones Científicas De Investigación
6-Bromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 6-Bromo-3-azabicyclo[3.1.0]hexane exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the bicyclic structure allow it to fit into specific binding sites, inhibiting or modulating the activity of the target. The nitrogen atom can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-3-azabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom, which has different electronic and steric effects compared to bromine.
6-Fluoro-3-azabicyclo[3.1.0]hexane: Fluorine substitution alters the compound’s lipophilicity and metabolic stability.
Uniqueness
6-Bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .
Propiedades
Fórmula molecular |
C5H8BrN |
|---|---|
Peso molecular |
162.03 g/mol |
Nombre IUPAC |
6-bromo-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2 |
Clave InChI |
UMKRSNXAKMSWQP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2Br)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


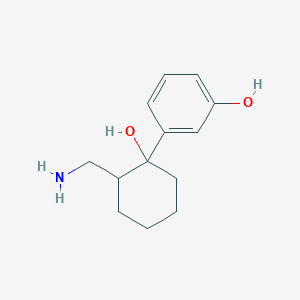
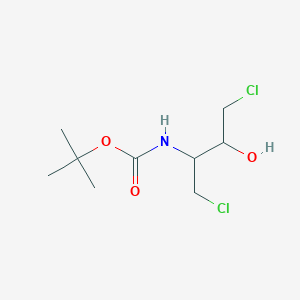
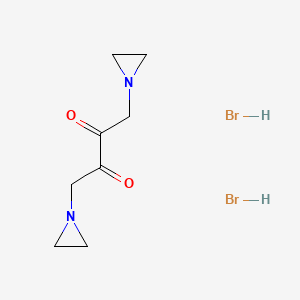

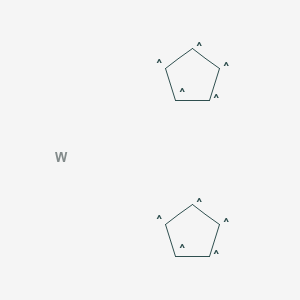
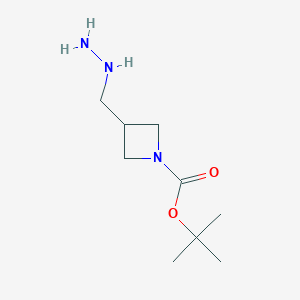
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)

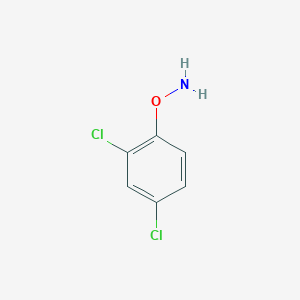
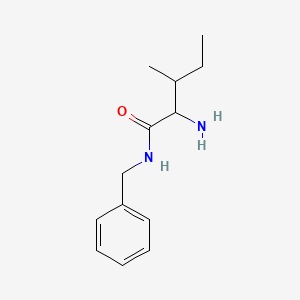
![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)

![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
